molecular formula C11H11BrF3N B14765721 (3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine

(3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine

Cat. No.: B14765721
M. Wt: 294.11 g/mol
InChI Key: DMDWDWWAUDZSBH-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H11BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine typically involves multiple steps. One common method starts with the bromination of 3,5-bis(trifluoromethyl)phenyl to introduce the bromine atom. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the methanamine group through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

(3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Uniqueness

(3-Bromo-5-(trifluoromethyl)phenyl)(cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C11H11BrF3N

Molecular Weight

294.11 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]-cyclopropylmethanamine

InChI

InChI=1S/C11H11BrF3N/c12-9-4-7(10(16)6-1-2-6)3-8(5-9)11(13,14)15/h3-6,10H,1-2,16H2

InChI Key

DMDWDWWAUDZSBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Br)C(F)(F)F)N

Origin of Product

United States

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